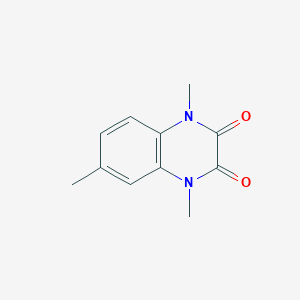![molecular formula C13H13ClO2 B8318227 4'-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8318227.png)
4'-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde
説明
4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a hydroxy group, and an aldehyde group attached to a tetrahydro-biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable biphenyl precursor followed by selective chlorination and hydrolysis steps. The reaction conditions typically involve the use of Lewis acids such as aluminum chloride as catalysts and solvents like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The aldehyde group in 4’-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4’-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The chloro and hydroxy groups may also contribute to the compound’s reactivity and interactions with enzymes and receptors.
類似化合物との比較
- 4’-Chloro-4-hydroxybiphenyl-2-carbaldehyde
- 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-methanol
- 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylic acid
Uniqueness: 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the combination of its functional groups and the tetrahydro-biphenyl structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C13H13ClO2 |
|---|---|
分子量 |
236.69 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-5-hydroxycyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C13H13ClO2/c14-11-3-1-9(2-4-11)13-6-5-12(16)7-10(13)8-15/h1-4,8,12,16H,5-7H2 |
InChIキー |
DQKFXPPLUISPEX-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(CC1O)C=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Bromo-4-methoxy-benzyl)-1H-[1,2,4]triazole](/img/structure/B8318149.png)




![2-Fluoro-6-[1,1-bis(2-pyridinyl)ethyl]pyridine](/img/structure/B8318176.png)



![2-ethyl-9-methyl-13-(2-phenylethyl)-5-(1H-pyrrol-2-yl)-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8318214.png)




